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Compound of Interest

Compound Name: Tripitramine

Cat. No.: B121858

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of Tripitramine. It is intended
for researchers, scientists, and professionals in drug development who are interested in a
potent and selective M2 muscarinic acetylcholine receptor antagonist. This document includes
detailed experimental protocols and visual representations of key pathways and workflows to
facilitate a deeper understanding of this compound.

Chemical Structure and Identification

Tripitramine is a complex polymethylene tetraamine developed as a highly selective
antagonist for the M2 muscarinic acetylcholine receptor.[1] Its structure is characterized by
three tricyclic pyridobenzodiazepine moieties linked by a long, flexible amine-containing
hydrocarbon chain.[1][2] This unique structure is responsible for its high affinity and selectivity.

Table 1: Chemical Identifiers for Tripitramine
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Identifier Value

11-[2-[6-[8-[6-[bis[2-0x0-2-(6-0x0-5H-pyrido[2,3-
b][1][3]benzodiazepin-11-yl)ethyllamino]hexyl-
IUPAC Name methylamino]octyl-
methylamino]hexylamino]acetyl]-5H-pyrido[2,3-
b][1][3]benzodiazepin-6-one[1][2][4]

Molecular Formula CeaH77N1306[1][2][4]

CN(CCCCCCCCN(C)CCCCCCN(CC(=0)N1C2
=CC=CC=C2C(=0)NC3=C1N=CC=C3)CC(=0)

SMILES N4C5=CC=CC=C5C(=0)NC6=C4N=CC=C6)C
CCCCCNCC(=0)N7C8=CC=CC=C8C(=0)NC9
=C7N=CC=C9[1][2]

InChl=1S/C64H77N1306/c1-72(41-20-8-5-17-
35-65-44-56(78)75-53-32-14-11-26-
47(53)62(81)69-50-29-23-36-66-59(50) 75)39-
18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-
57(79)76-54-33-15-12-27-48(54)63(82)70-51-
30-24-37-67-60(51)76)46-58(80)77-55-34-16-
13-28-49(55)64(83)71-52-31-25-38-68-
61(52)77/h11-16,23-34,36-38,65H,3-10,17-
22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)
(H,71,83)[1][2]

InChl

InChiKey YUJOQEAGGUIMED-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of Tripitramine
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Property Value

Molecular Weight 1124.4 g/mol [1][4]
CAS Number 152429-64-6[1][2][4]
Hydrogen Bond Acceptors 13[5]

Hydrogen Bond Donors 4[5]

Rotatable Bonds 32[5]

Topological Polar Surface Area 225 A?[5]

Pharmacological Properties

Tripitramine is a potent and selective competitive antagonist of the M2 muscarinic
acetylcholine receptor.[1][2] Its high affinity for the M2 subtype, particularly in cardiac tissue,
makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1]
[6][7] It was developed to be more potent and selective than the previously available M2
antagonist, methoctramine.[1][2][8]

Receptor Binding Affinity

The binding profile of Tripitramine has been extensively characterized using radioligand
binding assays against the five cloned human muscarinic receptor subtypes (Hm1-Hm5)
expressed in Chinese Hamster Ovary (CHO-K1) cells.[8] The inhibition constants (Ki)
demonstrate its high affinity and selectivity for the M2 receptor.

Table 3: Tripitramine Binding Affinity (Ki) at Human Muscarinic Receptors
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M2 Selectivity Ratio (Ki

Receptor Subtype Ki (nM) [subtype] / Ki [M2])

M1 (Hm1) 1.58 5.9-fold[1][2]

M2 (Hm2) 0.27 1-fold (Reference)[1][2][8]
M3 (Hm3) 38.25 142-fold[1][2]

M4 (Hm4) 6.41 24-fold[1][2][8]

M5 (Hm5) 33.87 125-fold[1][2]

Data sourced from competition

binding assays using cloned

human muscarinic receptors.

[2](8]

Functional Antagonism

Functional assays in isolated tissue preparations confirm Tripitramine's potent and selective

M2 antagonism. The pA2 value, which represents the negative logarithm of the antagonist

concentration required to produce a two-fold rightward shift in an agonist's concentration-

response curve, is a key measure of its functional potency.

Table 4: Tripitramine Functional Antagonist Potency (pA2) in Isolated Tissues

Tissue Preparation

Predominant Receptor

pPA2 Value

Guinea Pig Left Atrium M2 9.14 - 9.85[3][9]
Guinea Pig lleum M3 6.34 - 6.81[9]
Guinea Pig Trachea M3 ~6.5[9]

pA2 values indicate
significantly higher potency at
M2 receptors compared to M3

receptors.[3][9]
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Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to
inhibitory Gai/o proteins. Upon activation by acetylcholine, the Gai subunit inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels. Tripitramine acts as a
competitive antagonist, binding to the M2 receptor without activating it and thereby preventing
acetylcholine from binding and initiating this signaling cascade.

v ) Cell Membrane
Acetylcholine (ACh) Binds & Activates v
5 e Cellular
VA | Activates @ Inhibits /;\:di{;yslil | | _converts ’ Leads to Response
il 4 (e.g., | Heart Rate)
Tripitramine Binds & Blocks

Click to download full resolution via product page
M2 receptor signaling and Tripitramine antagonism.

Experimental Methodologies

The pharmacological profile of Tripitramine was established through rigorous in vitro
experiments. The following sections detail the generalized protocols for the key assays used.

Competition Radioligand Binding Assay (for Ki
Determination)

This protocol outlines the steps to determine the inhibition constant (Ki) of Tripitramine at
cloned human muscarinic receptors expressed in a cell line, such as CHO-K1 cells.[8]

Objective: To measure the affinity of an unlabeled antagonist (Tripitramine) by its ability to
compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support
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e Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the
human muscarinic receptor subtypes (Hm1-Hm5).[8]

» Radioligand: A high-affinity muscarinic antagonist radioligand, such as [3H]N-
methylscopolamine ([BHINMS).[8][10]

o Unlabeled Ligands: Tripitramine (test compound) and a non-selective antagonist like
atropine (for non-specific binding determination).

o Buffers:

o Binding Buffer: e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.[11]

o Wash Buffer: Ice-cold binding buffer.

o Equipment: Homogenizer, centrifuge, 96-well plates, glass fiber filters, filtration apparatus
(cell harvester), and a liquid scintillation counter.[11]

Workflow Diagram:
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Preparation

- [ 1. Prepare cell membranes 2. Prepare serial dilutions of |
expressing target receptor Tripitramine (test compound) ) .

Incubatjon

3. Set up 96-well plates:
- Total Binding (Radioligand + Buffer)
- Non-specific (Radioligand + Atropine)
- Competition (Radioligand + Tripitramine)

4. Add cell membranes to all wells]

5. Incubate at a set temperature
(e.g., 30°C for 60 min)

Separation & Counting :

6. Rapidly filter contents
through glass fiber filters

7. Wash filters with
ice-cold buffer

*[ 8. Measure radioactivity | -
-\ using a scintillation counter | -

Data Analysis
. [ 9. Plot % inhibition vs. [Tripitramine]
. to determine 1C50 :

:

10. Calculate Ki using the
Cheng-Prusoff equation:
Ki=1C50/ (1 + [L])/Kd)

Click to download full resolution via product page

Workflow for a competition radioligand binding assay.
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Functional Antagonism Assay (for pA2 Determination)

This protocol describes the methodology for determining the functional potency (pA2) of
Tripitramine using an isolated tissue preparation, such as the guinea pig left atrium, which is
rich in M2 receptors.[3][9]

Objective: To quantify the potency of a competitive antagonist (Tripitramine) by measuring the
rightward shift it causes in the concentration-response curve of an agonist.

Materials:

o Tissue: Isolated guinea pig left atrium.

e Agonist: A stable muscarinic agonist, such as carbachol.
e Antagonist: Tripitramine.

e Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with
95% 02 / 5% CO:s.

o Equipment: Organ bath, isometric force transducer, polygraph or data acquisition system.[12]

Workflow Diagram:
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1. Mount isolated tissue
(e.g., guinea pig atrium)
in an organ bath

,

- [ 2. Allow tissue to equilibrate | :
. under a resting tension .

Experiment

3. Generate a control cumulative
concentration-response curve (CRC)
to a muscarinic agonist

:

4. Wash out agonist and
allow tissue to recover

:

5. Incubate tissue with a fixed
concentration of Tripitramine

:

6. Repeat the agonist CRC
in the presence of Tripitramine

: 7. Repeat steps 4-6 with :
- | different concentrations of Tripitramine ) -

U U _
Analysis

8. Calculate the Dose Ratio (DR)
for each antagonist concentration
9. Construct a Schild plot:
log(DR-1) vs. log[Tripitramine]

- 10. Determine pA2 value from the | -
x-intercept of the Schild regression

Click to download full resolution via product page

Workflow for pA2 determination via functional assay.
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Conclusion

Tripitramine is a powerful pharmacological tool distinguished by its exceptional potency and
selectivity for the M2 muscarinic receptor. Its well-defined chemical structure and extensively
characterized pharmacological profile make it an invaluable asset for research into the
cholinergic nervous system, particularly in studies focused on cardiac function and M2
receptor-mediated signaling pathways. The methodologies detailed in this guide provide a
framework for the continued investigation and application of this important compound in
pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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